molecular formula C21H16ClNOS B270330 (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one

(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one

货号 B270330
分子量: 365.9 g/mol
InChI 键: LKVCNVIXPWOXSY-VLGSPTGOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one, also known as BD-1047, is a benzothiazepine derivative that acts as a potent and selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, cognition, and mood regulation. BD-1047 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders.

作用机制

(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one acts as a selective antagonist of the sigma-1 receptor, which is a chaperone protein that is involved in various physiological processes, including pain perception, cognition, and mood regulation. The sigma-1 receptor is also involved in the regulation of calcium ion channels and the modulation of various neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects
(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from damage, and the modulation of neurotransmitter release. (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one also has potential applications in pain management, as it has been shown to inhibit the transmission of pain signals in animal models.

实验室实验的优点和局限性

(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one has several advantages for laboratory experiments, including its potency and selectivity as a sigma-1 receptor antagonist. (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one also has a well-established synthesis method and has been extensively studied in various disease models. However, (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one also has some limitations, including its poor solubility in water and its potential for off-target effects.

未来方向

There are several future directions for research on (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one, including the development of more potent and selective sigma-1 receptor antagonists. (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one also has potential applications in various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders, and further studies are needed to determine its efficacy and safety in human clinical trials. Additionally, the role of the sigma-1 receptor in various physiological processes, including pain perception and mood regulation, is still not fully understood, and further research is needed to elucidate its mechanisms of action.

合成方法

(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one can be synthesized using various methods, including the reaction of 4-chlorophenylacetonitrile with 2-aminothiophenol in the presence of sodium ethoxide, followed by cyclization with cyclohexanone in the presence of acetic anhydride. The resulting product is then treated with acetic acid and sodium hydroxide to yield (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one.

科学研究应用

(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer, (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one also enhances the anti-tumor effects of other chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
In neurodegenerative disorders, (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one also has potential applications in psychiatric disorders, such as depression and anxiety, as it has been shown to modulate the release of neurotransmitters involved in mood regulation.

属性

产品名称

(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one

分子式

C21H16ClNOS

分子量

365.9 g/mol

IUPAC 名称

(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C21H16ClNOS/c22-15-11-9-14(10-12-15)21-13-18(16-5-1-3-7-19(16)24)23-17-6-2-4-8-20(17)25-21/h1-12,21,23H,13H2/b18-16-

InChI 键

LKVCNVIXPWOXSY-VLGSPTGOSA-N

手性 SMILES

C\1C(SC2=CC=CC=C2N/C1=C\3/C=CC=CC3=O)C4=CC=C(C=C4)Cl

SMILES

C1C(SC2=CC=CC=C2NC1=C3C=CC=CC3=O)C4=CC=C(C=C4)Cl

规范 SMILES

C1C(SC2=CC=CC=C2NC1=C3C=CC=CC3=O)C4=CC=C(C=C4)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。